3-O-Methyldopamine hydrochloride 3-O-Methyldopamine hydrochloride 3-methoxy Tyramine is a natural metabolite of dopamine, produced by catechol O-methyltransferase (COMT). It is a weak agonist of trace amine-associated receptor 1 (EC50 = 1.7 µM). 3-methoxy Tyramine levels are assessed to monitor COMT activity in Parkinson’s disease. Elevated 3-methoxy Tyramine levels may also indicate abnormal catecholamine synthesis that occurs in certain neuroendocrine tumors.
3-Methoxytyramine hydrochloride is a minor dopamine metabolite, found naturally in the cactus, Trichocereus pachanoi.
3-Methoxy-p-tyramine is a major metabolite of Dopamine.
Brand Name: Vulcanchem
CAS No.: 1477-68-5
VCID: VC21347514
InChI: InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H
SMILES: COC1=C(C=CC(=C1)CCN)O.Cl
Molecular Formula: C9H14ClNO2
Molecular Weight: 203.66 g/mol

3-O-Methyldopamine hydrochloride

CAS No.: 1477-68-5

Cat. No.: VC21347514

Molecular Formula: C9H14ClNO2

Molecular Weight: 203.66 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-O-Methyldopamine hydrochloride - 1477-68-5

CAS No. 1477-68-5
Molecular Formula C9H14ClNO2
Molecular Weight 203.66 g/mol
IUPAC Name 4-(2-aminoethyl)-2-methoxyphenol;hydrochloride
Standard InChI InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H
Standard InChI Key AWRIOTVUTPLWLF-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)CCN)O.Cl
Canonical SMILES COC1=C(C=CC(=C1)CCN)O.Cl
Appearance Off-White to Light Brown Solid
Melting Point 213-222°C

Chemical Properties and Structure

Molecular Composition

3-O-Methyldopamine hydrochloride is characterized by its molecular formula C9H13NO2ClHC_9H_{13}NO_2 \cdot ClH, indicating the presence of a phenolic ring substituted with methoxy and aminoethyl groups. The hydrochloride salt form enhances its solubility in aqueous environments, which is crucial for biochemical applications .

The compound has a crystalline form that ranges in color from white to light brown. Its melting point is reported between 213–215°C under standard laboratory conditions . The boiling point at atmospheric pressure (760 mmHg) is approximately 306.8°C . These thermal properties reflect its stability under controlled conditions.

Solubility Profile

The solubility of 3-O-Methyldopamine hydrochloride varies across solvents:

  • DMSO: Slightly soluble; recommended concentration up to 40 mg/mL.

  • Methanol: Slightly soluble with sonication.

  • Water: Slightly soluble under standard conditions.

  • Ethanol: Insoluble .

These solubility characteristics are essential for its preparation in experimental setups, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.

Synthesis Methods

General Synthetic Pathway

The synthesis of 3-O-Methyldopamine hydrochloride involves the reduction of precursor compounds such as 2-methoxy-4-(2-nitrovinyl)phenol using zinc powder and hydrochloric acid in an ethanol-water mixture. The reaction is conducted under reflux conditions for approximately three hours .

Upon completion, the reaction mixture is neutralized with sodium carbonate to achieve a pH range of 8–8.5, followed by extraction with n-butanol. The final product is obtained through crystallization after refluxing with hydrogen chloride-methanol solution . This method yields approximately 65–70%, making it an efficient process for laboratory-scale production.

Reaction Conditions

The synthesis requires careful control of temperature (50–70°C during reduction and -20°C during crystallization) to ensure high yield and purity . The use of activated zinc dust facilitates the reduction process by providing active sites for electron transfer.

Table: Key Reaction Parameters

ParameterValue/Condition
TemperatureReduction: 50–70°C; Crystallization: -20°C
ReagentsZinc powder, HCl, ethanol-water mixture
DurationReduction: 3 hours; Crystallization: 0.5 hours
YieldApproximately 65–70%

Biological Significance

Role as a Dopamine Metabolite

3-O-Methyldopamine hydrochloride is an extracellular metabolite formed via the enzymatic action of catechol O-methyltransferase (COMT) on dopamine . This transformation represents a major pathway in dopamine metabolism, influencing neurotransmitter regulation within the central nervous system.

Neuromodulatory Effects

Studies have shown that this compound acts as a neuromodulator in certain contexts, potentially affecting motor control mechanisms . Its activity has been linked to transient behavioral changes when administered at specific doses in animal models, including hyperactivity and stereotypical behaviors such as grooming and sniffing .

Table: Behavioral Effects Observed in Animal Models

Dose (µg)Observed Effects
<9No significant effects
≥9Transient hyperactivity; stereotypy; mild abnormal movements
≥18Additional tremor; oral and whole-body abnormal movements

Diagnostic Applications

Elevated levels of 3-O-Methyldopamine hydrochloride in biological fluids such as urine can serve as biomarkers for neuroendocrine tumors like pheochromocytoma or paraganglioma . This diagnostic utility underscores its importance in clinical chemistry.

Pharmacological Implications

Interaction with Trace Amine-Associated Receptor (TAAR1)

The compound has been identified as an agonist for TAAR1 receptors, which are implicated in modulating monoaminergic systems within the brain . This interaction has garnered interest due to its potential links to neurological disorders such as Parkinson's disease.

Table: Pharmacological Targets

TargetEffectPotency
TAAR1AgonistEC50 = 700 nM
Mitochondrial RespirationInhibitionIC50 = 19.6 mM

Limitations in Blood-Brain Barrier Penetration

Despite its CNS activity, the compound exhibits limited capacity to penetrate the blood-brain barrier (BBB), restricting its direct therapeutic applications within central nervous system disorders .

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